

The Biological Activity of FAK-IN-8: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and adhesion.[1] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][2] **FAK-IN-8** is a small molecule inhibitor of FAK that has demonstrated potential as an anticancer agent. This technical guide provides an in-depth overview of the biological activity of **FAK-IN-8**, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Mechanism of Action

FAK-IN-8 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of the FAK kinase domain. By blocking the autophosphorylation of FAK at tyrosine 397 (Tyr397), **FAK-IN-8** prevents the recruitment and activation of downstream signaling proteins, such as Src and PI3K.[3] This disruption of the FAK signaling cascade ultimately leads to the inhibition of cell proliferation and survival in cancer cells. Molecular docking studies have further elucidated the binding mode of **FAK-IN-8** within the FAK active site, providing a structural basis for its inhibitory activity.[4]



Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of **FAK-IN-8**.

Parameter	Value	Reference
FAK IC50	5.32 μΜ	[5]
MCF-7 IC50	3.57 μΜ	[5]
B16-F10 IC50	3.52 μΜ	[5]
Caption: In vitro inhibitory activity of FAK-IN-8.		

Experimental Protocols In Vitro FAK Kinase Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of **FAK-IN-8** against recombinant human FAK.

Materials:

- Recombinant human active FAK protein
- FAK-IN-8 (or other test compounds)
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μ M DTT)[6]
- ATP (Adenosine triphosphate)
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- [y-32P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)[6][7]
- 96-well plates



Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

Procedure:

- Prepare a solution of FAK-IN-8 at various concentrations.
- In a 96-well plate, add the recombinant FAK enzyme to the kinase buffer.
- Add the different concentrations of **FAK-IN-8** to the wells containing the enzyme.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate. For radioactive assays, include [y-32P]ATP.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[6][7]
- Stop the reaction. For radioactive assays, this can be done by adding Laemmli buffer.[7] For non-radioactive assays like ADP-Glo[™], follow the manufacturer's instructions for adding the stop reagent.[6]
- Quantify the kinase activity. For radioactive assays, separate the phosphorylated substrate
 by SDS-PAGE and visualize by autoradiography. For the ADP-Glo™ assay, measure the
 luminescence using a microplate reader.[6][7]
- Calculate the IC₅₀ value, which is the concentration of FAK-IN-8 that inhibits 50% of the FAK kinase activity.

Cell Viability Assay (MTT or CCK-8)

This protocol describes the method for assessing the anti-proliferative effect of **FAK-IN-8** on cancer cell lines such as MCF-7 (human breast adenocarcinoma) and B16-F10 (mouse melanoma).

Materials:

- MCF-7 or B16-F10 cells
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)



FAK-IN-8

- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution[8]
- DMSO (Dimethyl sulfoxide) or solubilization buffer for MTT
- Microplate reader

Procedure:

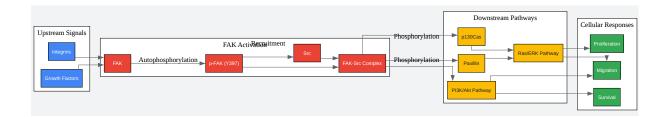
- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
- Treat the cells with various concentrations of FAK-IN-8 and a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 48 hours).
- Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.[8]
- If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[8]
- Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of **FAK-IN-8** that reduces cell viability by 50%.

Signaling Pathways and Visualizations

FAK is a central node in a complex network of signaling pathways that regulate critical cellular functions. Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, leading to the activation of pathways such as the Ras-ERK and PI3K-Akt pathways, which promote cell proliferation and survival.[9]

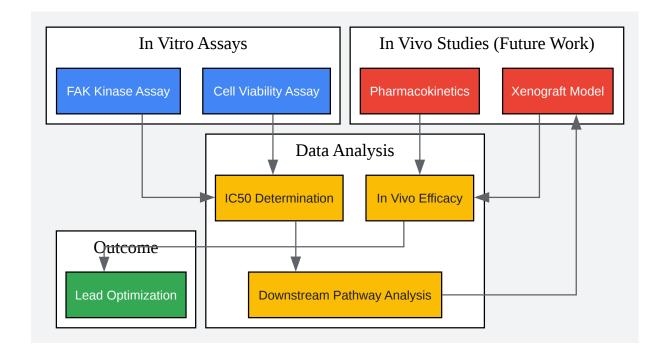


Below are Graphviz diagrams illustrating the FAK signaling pathway and the experimental workflow for evaluating FAK inhibitors.



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Caption: FAK Signaling Pathway.



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Caption: Experimental Workflow for FAK Inhibitor Evaluation.

Conclusion

FAK-IN-8 is a valuable research tool for investigating the roles of FAK in cancer biology. Its ability to inhibit FAK kinase activity and suppress cancer cell proliferation underscores the therapeutic potential of targeting this pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activity of **FAK-IN-8** and to guide the development of more potent and selective FAK inhibitors for cancer therapy. Further studies, including comprehensive kinase selectivity profiling and in vivo efficacy models, are warranted to fully characterize the therapeutic potential of **FAK-IN-8**.

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